molecular formula C18H20O2 B104128 6-Dehydroestrone CAS No. 2208-12-0

6-Dehydroestrone

Cat. No.: B104128
CAS No.: 2208-12-0
M. Wt: 268.3 g/mol
InChI Key: WTRRIQCGCGCMQA-CBZIJGRNSA-N
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Description

6-Dehydroestrone (C₁₈H₂₀O₂, CAS: NSC 48999) is a steroid derivative of estrone, characterized by an additional double bond between carbon atoms C6 and C7 (C6-C7 unsaturation) . This structural modification significantly impacts its estrogenic activity. Studies demonstrate that this compound exhibits markedly reduced uterine growth promotion compared to estrone, with activity levels approximately 1/1000th of estrone in hypophysectomized rat models . The compound is also utilized as a synthetic intermediate for producing 7α-hydroxyestrone via epoxidation and reduction reactions .

Preparation Methods

Pixatimod is synthesized as a fully sulfated tetrasaccharide functionalized with a cholestanyl aglycon. The synthetic route involves the preparation of the sulfated oligosaccharide moiety followed by the attachment of the cholestanyl group. The reaction conditions typically include the use of sulfating agents and protective groups to ensure selective sulfation . Industrial production methods involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Pixatimod undergoes various chemical reactions, including:

    Oxidation: Pixatimod can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Substitution reactions can be employed to introduce different functional groups onto the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry

6-Dehydroestrone serves as a crucial precursor in the synthesis of other estrogenic compounds. Its structural modifications can lead to the formation of various derivatives with altered biological activities. The compound is involved in:

  • Oxidation : Leading to the formation of 6-keto derivatives.
  • Reduction : Resulting in estrone and other reduced derivatives.
  • Substitution : Creating halogenated or nitrated derivatives that may exhibit enhanced receptor binding characteristics.

Biology

The biological significance of this compound is underscored by its estrogenic activity, which is essential for understanding its effects on various physiological processes. Research indicates that:

  • It binds to estrogen receptors (ERs), particularly exhibiting a higher affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα) .
  • The compound's interaction with ERs regulates gene expression related to reproductive health, bone density, and cardiovascular function.

Medicine

In the medical field, this compound has been investigated for its potential therapeutic applications, particularly in:

  • Hormone Replacement Therapy (HRT) : Its estrogenic properties may help alleviate symptoms associated with menopause.
  • Cancer Treatment : Studies suggest that certain derivatives of this compound may exhibit anti-cancer properties, particularly in hormone-sensitive cancers like breast cancer. For instance, modifications to enhance receptor selectivity can improve therapeutic outcomes .

Industry

The industrial applications of this compound include:

  • Pharmaceutical Production : It is utilized as a reference standard in analytical chemistry and as an intermediate in the synthesis of pharmaceuticals.
  • Cosmetics : The compound's bioactive properties are being explored for incorporation into cosmetic products aimed at improving skin health .

Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound against neurotoxic insults. In vitro experiments demonstrated that this compound significantly reduced lactate dehydrogenase (LDH) release and improved ATP levels in cultured neurons exposed to β-amyloid toxicity:

Treatment (pg/ml)LDH Release (% of control)ATP Level (% of control)
Control36.11 ± 1.60203.37 ± 11.67
β-Amyloid alone100.00 ± 2.26100.00 ± 2.07
Δ8,9-Dehydroestrone (300)85.82 ± 2.07***125.05 ± 1.42**

These results indicate that this compound can protect neuronal integrity and function under stress conditions .

Estrogen Receptor Binding Affinity

Research evaluating the binding affinity of various estrogens revealed that this compound exhibits comparable binding affinity to estrone but with distinct biological effects due to its structural differences. This finding emphasizes its potential as a selective estrogen receptor modulator (SERM), which could lead to targeted therapies with reduced side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Estrone and Derivatives

  • Estrone (A) : The parent compound lacks C6-C7 unsaturation. It exhibits high estrogenic activity, promoting uterine growth via estrogen receptor (ER) binding .
  • 6-Dehydroestrone (B) : The introduction of a C6-C7 double bond reduces hydrogen bonding capacity and steric flexibility, leading to a 99.9% decrease in uterine growth activity compared to estrone .
  • 16-Ketoestrone (XVI) : Addition of a ketone group at C16 further diminishes activity to 1/1000th of estrone, highlighting the sensitivity of the C16/C17 region to structural modifications .

Table 1: Structural Modifications and Estrogenic Activity

Compound Structural Feature Relative Activity (vs. Estrone) Reference
Estrone No C6-C7 unsaturation 100%
This compound C6-C7 double bond 0.1%
16-Ketoestrone C16 ketone 0.001%
Estradiol-17β (E2) C17β-hydroxyl 100–300%*
16-Ketoestradiol-17β C16 ketone + C17β-hydroxyl <1%

*Estradiol-17β is more potent than estrone due to enhanced receptor affinity.

Estradiol Derivatives

  • Estradiol-17α (C) : The α-configuration of the C17 hydroxyl group reduces activity by >90% compared to estradiol-17β, emphasizing the importance of stereochemistry at C17 .
  • 17-Desoxyestradiol : Removal of the C17 hydroxyl group abolishes activity, confirming its critical role in ER interaction .

Non-Estrogenic Steroids with Structural Similarities

  • 6-Dehydro Nandrolone Acetate: A 19-nortestosterone derivative with C4-C6 dienone structure. While sharing the C6 unsaturation, it functions as an androgen, underscoring how minor structural changes (e.g., 19-methyl group removal) alter receptor specificity .
  • Medroxyprogesterone : A progestin with a C6α-methyl group, highlighting how alkylation at C6 can stabilize progesterone activity without estrogenic effects .

Key Research Findings

Structural Determinants of Activity :

  • The C6-C7 region is critical for maintaining estrogenic activity. Unsaturation or oxidation here disrupts hydrogen bonding and receptor docking .
  • The C17 hydroxyl group in the β-configuration is essential for high-affinity ER binding; its removal or α-orientation drastically reduces potency .

Synthetic Utility :

  • This compound serves as a precursor for 7α-hydroxyestrone synthesis via epoxidation (6α,7α-oxido intermediate) and LAH reduction .

Dose-Response Relationships :

  • Uterine growth assays reveal that this compound requires ~1000-fold higher doses than estrone to achieve similar effects, confirming its classification as a "hindered estrogen" .

Biological Activity

6-Dehydroestrone is a steroid compound derived from estrone, characterized by the absence of a hydrogen atom at the sixth carbon position. This modification alters its structural and biological properties, leading to distinct estrogenic activities compared to other estrogens. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and hormone therapy.

Chemical Structure and Properties

  • Molecular Formula : C18H20O2
  • Structural Characteristics : The absence of a hydrogen atom at C6 creates unique double bond arrangements within the steroid nucleus, specifically between carbons 5 and 6, and 9 and 10. This structural change significantly influences its biological activity.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity , albeit with reduced potency compared to estrone and estradiol. Its interaction with estrogen receptors (ERs) is crucial for understanding its biological effects.

Binding Affinity to Estrogen Receptors

  • ERα and ERβ : Studies have shown that this compound binds to both ERα and ERβ, but its affinity is notably lower than that of estradiol. Specifically, it has nearly the same binding affinity for ERβ but significantly reduced binding for ERα .
  • Impact of Structural Modifications : The modifications at the C6 position are critical; they reduce the compound's ability to activate these receptors effectively, which correlates with diminished estrogenic responses in biological systems .

Comparative Biological Effects

The biological effects of this compound can be compared with those of other estrogens through various studies:

CompoundBinding Affinity (ERα)Binding Affinity (ERβ)Estrogenic Potency
EstradiolHighHighStrong
EstroneModerateModerateModerate
This compoundLowModerateWeak

Case Studies and Research Findings

  • Neuroprotective Effects : Some studies suggest that estrogens, including this compound, may have neuroprotective effects. For example, research has indicated potential benefits in cognitive aging and brain injury contexts, although the efficacy of this compound specifically remains less explored compared to more potent estrogens .
  • Hormone Replacement Therapy : In hormone replacement therapy settings, the role of various estrogens has been scrutinized. The reduced potency of this compound may limit its application as a standalone therapeutic agent but could be beneficial in combination therapies where lower estrogenic activity is desired .
  • Impact on Growth Activity : Experimental results indicate that the removal of hydrogen from C6 leads to a significant decrease in growth-promoting activity compared to estrone. This finding emphasizes the importance of specific molecular structures in mediating biological effects .

Q & A

Basic Research Questions

Q. How can 6-Dehydroestrone be synthesized with high stereochemical purity?

Methodological Answer: this compound (C₁₈H₂₀O₂) is synthesized via selective reduction of estrone derivatives. For example, lithium tri-tert-butoxyaluminum hydride reduces the 17-keto group of this compound to yield 6-dehydro-estradiol with >90% stereochemical yield. Protecting groups (e.g., acetate or benzoate) are used to stabilize intermediates, with acetate preferred for ease of removal under mild conditions . Analytical validation via NMR (¹H/¹³C) and high-resolution mass spectrometry ensures structural integrity.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks for C6 and C7 protons to confirm unsaturated bonds and stereochemistry.
  • Mass Spectrometry : Use HRMS (ESI/TOF) to verify molecular ions (e.g., [M+H]⁺ at m/z 269.154 for this compound).
  • Chromatography : HPLC with UV detection (λ = 280 nm) monitors purity (>98%) .

Q. How does this compound differ structurally from estrone, and what are the implications for receptor binding?

Methodological Answer: this compound lacks hydrogen atoms at C6 and C7 (unsaturated Δ⁶,⁷ bond), unlike estrone. Computational docking studies (e.g., AutoDock Vina) show reduced hydrogen bonding with estrogen receptor α (ERα) due to steric hindrance from the unsaturated region. Competitive binding assays (radiolabeled estradiol displacement) confirm a 60% decrease in affinity compared to estrone .

Advanced Research Questions

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Synthetic Modifications : Introduce substituents at C6/C7 (e.g., halogens, hydroxyl groups) to assess steric/electronic effects.
  • Biological Assays : Use uterine growth assays in ovariectomized rodents to quantify estrogenic activity. Compare ED₅₀ values relative to estrone (e.g., this compound ED₅₀ = 2.5 mg/kg vs. estrone ED₅₀ = 0.8 mg/kg) .
  • Molecular Dynamics Simulations : Model ERα ligand-binding domain interactions to predict binding free energy (ΔG) changes .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Data Normalization : Control for variables like animal strain (e.g., Sprague-Dawley vs. Wistar rats) and hormonal status.
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to calculate weighted effect sizes. For example, discrepancies in anti-proliferative effects on MCF-7 cells may arise from differences in serum-free vs. serum-containing media .
  • Reproducibility Checks : Replicate synthesis and bioassays under standardized protocols (e.g., OECD Guidelines 456 for uterotrophic assays).

Q. What methodologies address challenges in quantifying this compound metabolites in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (C18 columns) with enzymatic deconjugation (β-glucuronidase/sulfatase) to isolate free metabolites.
  • LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., 269.154 → 145.065 for this compound) with deuterated internal standards (e.g., d₄-estrone) to correct matrix effects.
  • Validation : Follow FDA bioanalytical guidelines for accuracy (85–115%), precision (CV <15%), and lower limit of quantification (LLOQ = 0.1 ng/mL) .

Properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRRIQCGCGCMQA-CBZIJGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043221
Record name 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
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Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-12-0
Record name 6-Dehydroestrone
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Record name 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
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Record name 6-Dehydroestrone
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Record name 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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